molecular formula C13H19NO B13953248 N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine

N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine

Cat. No.: B13953248
M. Wt: 205.30 g/mol
InChI Key: IUIIFOPNXBTFBC-UHFFFAOYSA-N
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Description

N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine is an organic compound with a complex structure that includes a cyclopropyl group, a methoxyphenyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine typically involves multiple steps. One common method starts with the preparation of the cyclopropyl(4-methoxyphenyl)methanol intermediate. This intermediate can be synthesized through a Grignard reaction between cyclopropylmagnesium bromide and 4-methoxybenzaldehyde. The resulting alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr3).

In the next step, the bromide is reacted with ethanamine under basic conditions to form this compound. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines or alkanes

    Substitution: N-substituted ethanamines

Scientific Research Applications

N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methoxybenzylamine
  • N-(4-methoxybenzyl)ethanamine
  • N-(cyclopropylmethyl)ethanamine

Uniqueness

N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine is unique due to the presence of both a cyclopropyl group and a methoxyphenyl group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-[cyclopropyl-(4-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C13H19NO/c1-3-14-13(10-4-5-10)11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3

InChI Key

IUIIFOPNXBTFBC-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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